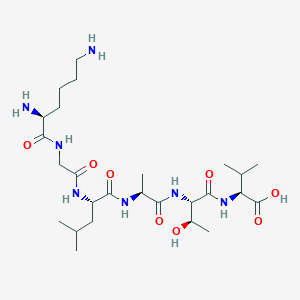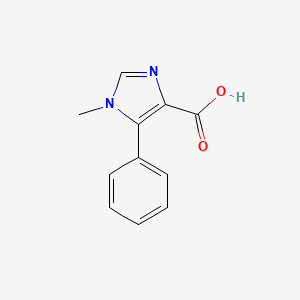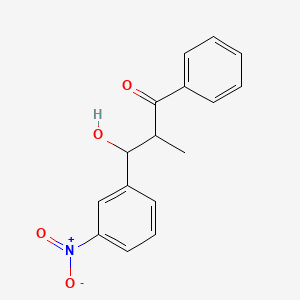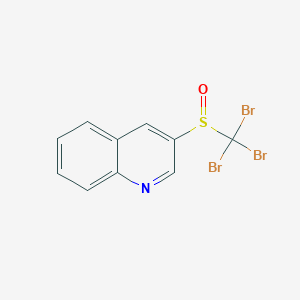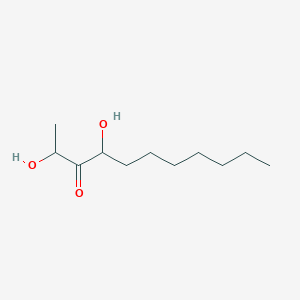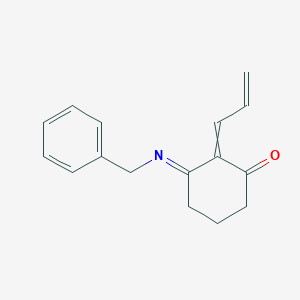![molecular formula C12H10ClNOS B12603729 5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-77-4](/img/structure/B12603729.png)
5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Vorbereitungsmethoden
The synthesis of 5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of 4-ethenylbenzyl chloride with thioamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it useful in the development of new drugs.
Industry: The compound is used in the production of biocides, fungicides, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of 5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one involves the interaction with specific molecular targets and pathways. The thiazole ring’s sulfur atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes in microorganisms, resulting in their death. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one can be compared with other thiazole derivatives such as:
5-Chloro-2-methyl-1,2-thiazol-3(2H)-one: Known for its use as a biocide and preservative in various industrial applications.
2-Amino-4-methylthiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism and nervous system function.
The uniqueness of this compound lies in its specific structural features and its broad spectrum of biological activities, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
918107-77-4 |
|---|---|
Molekularformel |
C12H10ClNOS |
Molekulargewicht |
251.73 g/mol |
IUPAC-Name |
5-chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H10ClNOS/c1-2-9-3-5-10(6-4-9)8-14-12(15)7-11(13)16-14/h2-7H,1,8H2 |
InChI-Schlüssel |
YILQALZDDIMTQP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)CN2C(=O)C=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


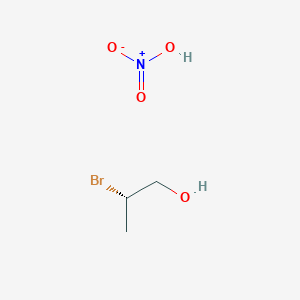
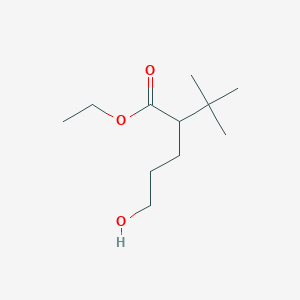
![4-[(3-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12603658.png)
![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)
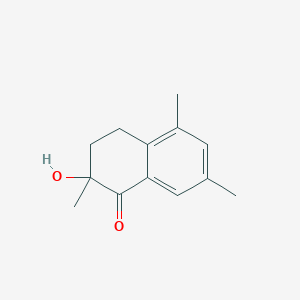
![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
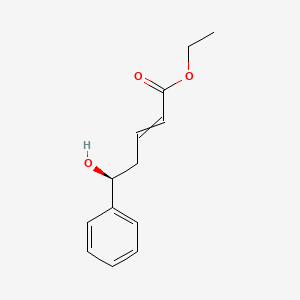
![N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603689.png)
